N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Overview
Description
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring substituted with a 3-chloro-4-fluorophenyl group, making it a valuable molecule in various chemical and biological studies.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This selective targeting of the mutant proteins in malignant cells disrupts the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . By inhibiting EGFR, the compound disrupts these pathways, thereby inhibiting uncontrolled cell growth and mitosis that lead to cancer .
Pharmacokinetics
It is mentioned that similar compounds have suitable in vivo pharmacokinetic properties in three preclinical safety species
Result of Action
The inhibition of EGFR by this compound leads to a decrease in uncontrolled cell growth and mitosis, thereby inhibiting the progression of cancer . In particular, it has been shown to have anticancer efficacy and selectivity in colorectal cancer cell lines .
Action Environment
For instance, the safety data sheet for a similar compound suggests avoiding dust formation and inhalation, indicating that the physical form of the compound and the method of administration may influence its action .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as tyrosinase, which is involved in melanin production. The compound’s interaction with tyrosinase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing melanin synthesis . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, this compound has been observed to induce apoptosis by activating intrinsic apoptotic pathways . It can cause cell cycle arrest at the G2 phase, increase reactive oxygen species (ROS) levels, and activate caspases, which are crucial for the execution of apoptosis . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their catalytic activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription . These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of enzyme activity and consistent induction of apoptotic pathways in cancer cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the production of metabolites . For example, its inhibition of tyrosinase affects the melanin biosynthesis pathway, leading to reduced melanin production . Additionally, the compound’s interactions with other enzymes can impact cellular energy metabolism and biosynthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-4-fluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 3-chloro-4-fluoroaniline with thiourea in the presence of a base such as sodium hydroxide, followed by heating to induce the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can modify the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar structural features but different biological activities.
Gefitinib: Another compound with a 3-chloro-4-fluorophenyl group, used as a tyrosine kinase inhibitor in cancer therapy.
Uniqueness
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-7-5-6(1-2-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIYYWSTGMJUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CS2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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